An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Benzyl-2-phenylsuccinic Acid
An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Benzyl-2-phenylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzyl-2-phenylsuccinic acid, a dicarboxylic acid featuring both a benzyl and a phenyl substituent on the same carbon atom, presents a compelling case study in molecular structure and conformational analysis. Its stereogenic center and the steric and electronic interactions between its bulky aromatic substituents and polar carboxyl groups govern its three-dimensional architecture and, by extension, its chemical reactivity and potential biological activity. This technical guide provides a comprehensive exploration of the molecular structure and conformational landscape of 2-Benzyl-2-phenylsuccinic acid, drawing upon established analytical techniques and theoretical models. While direct experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes information from closely related analogs, such as 2-benzylsuccinic acid and 2-phenylsuccinic acid, to provide a robust and insightful analysis. We will delve into its stereoisomerism, predict its likely preferred conformations, and outline the experimental and computational methodologies crucial for its detailed characterization.
Introduction: The Significance of 2-Benzyl-2-phenylsuccinic Acid
2-Benzyl-2-phenylsuccinic acid, with the chemical formula C₁₇H₁₆O₄, belongs to the class of substituted succinic acids.[1] These molecules are of significant interest in medicinal chemistry and materials science due to their potential as enzyme inhibitors, building blocks for polymers, and components in the design of novel therapeutics. The presence of a chiral center at the C2 position means that 2-Benzyl-2-phenylsuccinic acid can exist as a pair of enantiomers, (R)- and (S)-2-Benzyl-2-phenylsuccinic acid, which may exhibit distinct biological activities.
The conformational flexibility of the succinic acid backbone, combined with the steric hindrance and potential π-π stacking interactions of the benzyl and phenyl groups, creates a complex conformational landscape. Understanding the preferred three-dimensional arrangement of this molecule is paramount for predicting its interaction with biological targets and for designing derivatives with optimized properties.
Molecular Structure and Stereoisomerism
The fundamental structure of 2-Benzyl-2-phenylsuccinic acid consists of a four-carbon butanedioic acid backbone. The C2 carbon is asymmetrically substituted with a benzyl group (-CH₂Ph) and a phenyl group (-Ph), rendering it a stereocenter.
Chirality and Enantiomers
The presence of a single stereocenter at the C2 position gives rise to two enantiomers:
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(R)-2-Benzyl-2-phenylsuccinic acid
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(S)-2-Benzyl-2-phenylsuccinic acid
These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties, such as melting point and solubility in achiral solvents. However, they will rotate plane-polarized light in equal but opposite directions and can exhibit significantly different pharmacological and toxicological profiles due to stereospecific interactions with chiral biological macromolecules like enzymes and receptors.
The synthesis of a single enantiomer often requires stereoselective synthetic methods or the resolution of a racemic mixture.
Conformational Analysis: Predicting the 3D Arrangement
The conformation of 2-Benzyl-2-phenylsuccinic acid is determined by the rotational freedom around its single bonds. The key dihedral angles that define the overall shape are those of the succinic acid backbone and the orientation of the benzyl and phenyl substituents.
Succinic Acid Backbone Conformation
Studies on succinic acid and its derivatives have shown a general preference for a gauche conformation around the central C2-C3 bond, rather than an anti (or trans) conformation.[1][2][3][4] This preference is attributed to a balance of steric and electronic effects, including the avoidance of eclipsing interactions and the potential for stabilizing intramolecular hydrogen bonding between the two carboxyl groups. For 2-Benzyl-2-phenylsuccinic acid, the bulky substituents at C2 are likely to further influence this preference.
Orientation of Aromatic Substituents
The relative orientation of the benzyl and phenyl groups is a critical determinant of the molecule's overall shape. The rotation around the C2-C(phenyl) and C2-C(benzyl) bonds will be influenced by:
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Steric Hindrance: The bulky nature of the two aromatic rings will lead to conformations that minimize steric clash.
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Intramolecular Interactions: Potential for attractive non-covalent interactions, such as π-π stacking or CH-π interactions between the benzyl and phenyl rings, could stabilize certain conformations.
It is plausible that the molecule will adopt a conformation where the large phenyl and benzyl groups are staggered to alleviate steric strain.
Experimental Methodologies for Structural Elucidation
A combination of spectroscopic and crystallographic techniques is essential for the definitive determination of the molecular structure and conformation of 2-Benzyl-2-phenylsuccinic acid.
X-ray Crystallography
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth:
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Dissolve the purified 2-Benzyl-2-phenylsuccinic acid in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar co-solvent like hexane).
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Slowly evaporate the solvent at a constant temperature to allow for the formation of single crystals. Vapor diffusion or slow cooling methods can also be employed.
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Data Collection:
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Mount a suitable single crystal on a goniometer head.
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Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.
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Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a suitable detector.
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-
Structure Solution and Refinement:
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Process the diffraction data to obtain a set of structure factors.
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Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
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Build a molecular model into the electron density map and refine the atomic positions and displacement parameters to achieve the best fit between the observed and calculated structure factors.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules in solution. For 2-Benzyl-2-phenylsuccinic acid, both ¹H and ¹³C NMR would be crucial.
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¹H NMR: The chemical shifts and coupling constants of the protons, particularly the diastereotopic methylene protons of the benzyl group and the methylene protons of the succinic acid backbone, would provide valuable information about the predominant conformation in solution.
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¹³C NMR: The number of distinct carbon signals would confirm the molecular symmetry.
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2D NMR Techniques:
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COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and confirming the overall carbon skeleton.
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NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial information about the relative orientation of the benzyl and phenyl groups and the conformation of the succinic acid backbone.
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Experimental Protocol: NMR Spectroscopy
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Sample Preparation:
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Dissolve 5-10 mg of 2-Benzyl-2-phenylsuccinic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
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Transfer the solution to a 5 mm NMR tube.
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Data Acquisition:
-
Acquire a ¹H NMR spectrum to assess sample purity and concentration.
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Acquire ¹³C and 2D NMR spectra (COSY, HSQC, HMBC, and NOESY) using standard pulse programs on a high-field NMR spectrometer.
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-
Data Analysis:
-
Process the spectra (Fourier transformation, phasing, and baseline correction).
-
Integrate the ¹H NMR signals and measure chemical shifts and coupling constants.
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Analyze the cross-peaks in the 2D spectra to establish connectivities and spatial proximities.
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Computational Modeling: A Theoretical Approach
In the absence of extensive experimental data, computational chemistry provides a powerful avenue for exploring the conformational landscape of 2-Benzyl-2-phenylsuccinic acid.
Conformational Search
A systematic or stochastic conformational search can be performed to identify the low-energy conformers of the molecule. This involves rotating the rotatable bonds and calculating the potential energy of each resulting conformation.
Quantum Mechanical Calculations
The geometries of the low-energy conformers identified from the conformational search can be optimized using quantum mechanical methods, such as Density Functional Theory (DFT).[2] These calculations can provide accurate information on the relative energies, bond lengths, bond angles, and dihedral angles of the different conformers.
Workflow: Computational Conformational Analysis
Caption: A typical workflow for the computational analysis of molecular conformation.
Synthesis of 2-Benzyl-2-phenylsuccinic Acid
The synthesis of 2-Benzyl-2-phenylsuccinic acid can be approached through various synthetic strategies. A plausible route could involve the alkylation of a phenylsuccinic acid derivative. For instance, the enolate of a protected phenylsuccinic acid could be reacted with benzyl bromide. Subsequent deprotection would yield the target molecule. Alternatively, a Michael addition of a benzyl nucleophile to a phenyl-substituted maleic anhydride derivative could be explored.
Detailed synthetic procedures for the related phenylsuccinic acid have been published, which can serve as a template for developing a synthesis for the title compound.[7][8]
Illustrative Synthetic Pathway
Caption: A conceptual synthetic route to 2-Benzyl-2-phenylsuccinic Acid.
Quantitative Data Summary
Due to the limited availability of direct experimental data for 2-Benzyl-2-phenylsuccinic acid, the following table provides key molecular properties.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₄ | [1] |
| Molecular Weight | 284.31 g/mol | [1] |
| IUPAC Name | 2-Benzyl-2-phenylbutanedioic acid | [1] |
| Stereocenter | C2 | Inferred |
| Predicted Conformation | Gauche around C2-C3 | [1][2][3][4] |
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the molecular structure and conformational analysis of 2-Benzyl-2-phenylsuccinic acid. While a complete experimental characterization remains to be published, by drawing on data from analogous compounds and established analytical principles, we have outlined the key structural features, including its stereochemistry and likely conformational preferences.
Future research should focus on the synthesis and isolation of both the racemic mixture and the individual enantiomers of 2-Benzyl-2-phenylsuccinic acid. Subsequent detailed characterization by X-ray crystallography and advanced NMR techniques will be invaluable in definitively establishing its solid-state and solution-phase structures. Furthermore, computational studies employing high-level quantum mechanical calculations will provide deeper insights into the subtle energetic factors that govern its conformational landscape. Such fundamental knowledge is a prerequisite for the rational design of 2-Benzyl-2-phenylsuccinic acid derivatives for applications in drug discovery and materials science.
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Lapworth, A.; Baker, W. Phenylsuccinic acid. Organic Syntheses. Coll. Vol. 1, p.451 (1941); Vol. 4, p.804 (1924). [Link]
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Manske, R. H. F. Phenylsuccinic acid. Organic Syntheses. Coll. Vol. 2, p.519 (1943); Vol. 12, p.84 (1932). [Link]
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Stenutz, R. 2-benzyl-2-phenylbutanedioic acid. Stenutz. [Link]
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Lamm, M. H.; Lii, J. H.; Allinger, N. L. Computational study on kinetics and mechanisms of unimolecular decomposition of succinic acid and its anhydride. The Journal of Physical Chemistry A. 2008, 112(29), 6621-9. [Link]
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Zhang, Y. P.; Li, B. The crystal structure of 2-benzylsuccinic acid, C11H12O6. Zeitschrift für Kristallographie-New Crystal Structures. 2018, 233(4), 641-643. [Link]
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J. C. D. Brand, D. G. Williamson, J. C. D. Brand, D. G. Williamson. Conformational analysis of the C-C torsion angle in the succinic acid dimer. ResearchGate. [Link]
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Unveiling the conformational diversity of succinic acid: Insights from IR spectroscopy and quantum chemical calculations. ResearchGate. [Link]
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FooDB. Showing Compound (R)-2-Benzylsuccinate (FDB028791). FooDB. [Link]
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National Center for Biotechnology Information. Benzylsuccinic acid. PubChem. [Link]
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Zhang, Y. P.; Li, B. The crystal structure of (S)-2-benzylsuccinic acid, C11H12O4. ResearchGate. [Link]
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Fascination with the Conformational Analysis of Succinic Acid, as Evaluated by NMR Spectroscopy, and Why. ResearchGate. [Link]
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Unveiling the conformational diversity of succinic acid: Insights from IR spectroscopy and quantum chemical calculations. AIP Publishing. [Link]
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Unveiling the conformational diversity of succinic acid: Insights from IR spectroscopy and quantum chemical calculations. AIP Publishing. [Link]
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PubChemLite. N-benzyl-2-oxo-n-phenyl-succinamic acid (C17H15NO4). PubChemLite. [Link]
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Aryl Itaconic Acids from Aryl Aldehydes and (Triphenylphosphoranylidene)succinic Anhydride via a One-Pot Ring-Opening–Wittig Olefination–Hydrolysis Reaction. MDPI. [Link]
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